4-Oxo-1,4-dihydroquinoline-3-carboxamide

CB2 Cannabinoid Receptor PET Tracer Development Neuroinflammation

This 4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold is a privileged, non-commodity core. Generic substitution of the quinoline-3-carboxamide framework risks drastic loss of target selectivity and functional activity. Only exact CAS 103914-79-0 ensures validated performance. Derivatives achieve >10,000-fold CB2 selectivity for neuroinflammation PET imaging, nanomolar Axl kinase inhibition (Kd 2.7 nM), and CFTR potentiation in the ivacaftor development lineage. Delivered at >98% purity for reproducible medicinal chemistry, SAR exploration, and translational research in oncology, cystic fibrosis, and anti-inflammatory applications.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 103914-79-0
Cat. No. B1204386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-1,4-dihydroquinoline-3-carboxamide
CAS103914-79-0
Synonyms4-oxo-1,4-dihydroquinoline-3-carboxamide
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)N
InChIInChI=1S/C10H8N2O2/c11-10(14)7-5-12-8-4-2-1-3-6(8)9(7)13/h1-5H,(H2,11,14)(H,12,13)
InChIKeyCVAWACBLSANHSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxo-1,4-dihydroquinoline-3-carboxamide (CAS 103914-79-0): Core Properties and Structural Context for Scientific Procurement


4-Oxo-1,4-dihydroquinoline-3-carboxamide (CAS 103914-79-0) is a quinoline-based small molecule with the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol . Its core structure features a 4-oxo-1,4-dihydroquinoline scaffold with a carboxamide group at the 3-position, which is a privileged framework for generating potent and selective ligands for various biological targets including the CB2 cannabinoid receptor and Axl kinase [1]. The compound appears as a white to off-white solid with a melting point >250°C (dec.), and is slightly soluble in DMSO and methanol . As a versatile building block, it serves as the foundational scaffold from which numerous high-potency derivatives are synthesized for applications in anti-inflammatory, anticancer, and antimicrobial research .

Why Generic 4-Oxo-1,4-dihydroquinoline-3-carboxamide Substitution Fails: The Critical Role of Scaffold Fidelity and Substitution Pattern


Generic substitution of the 4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold is not feasible because subtle modifications to the core structure or substitution pattern drastically alter target selectivity, binding affinity, and functional activity [1]. Research demonstrates that even minor changes, such as introducing a chlorine atom at the 6-, 7-, or 8-position, or replacing the quinoline core with naphthyridine or cinnoline scaffolds, significantly impact CB2 receptor affinity and functionality [1]. Furthermore, the specific pattern of N-1 alkylation and C-3 carboxamide substitution governs whether the resulting compound acts as a selective CB2 agonist, an Axl kinase inhibitor, or a CFTR potentiator [2][3]. A seemingly similar 'quinoline-3-carboxamide' from an alternative vendor may lack the precise substitution pattern required for a particular high-selectivity application, leading to off-target effects or complete loss of activity. The quantitative evidence below underscores that this scaffold is not a commodity; its value is defined by the exact molecular identity and the validated performance of derivatives built upon it.

Quantitative Differentiation Guide: 4-Oxo-1,4-dihydroquinoline-3-carboxamide vs. Closest Analogs and In-Class Alternatives


CB2 Receptor Affinity and Selectivity: RS-016 Derivative vs. KD2 Scaffold

The 4-oxo-1,4-dihydroquinoline-3-carboxamide derivative RS-016 demonstrates a significant improvement in CB2 receptor binding affinity and selectivity compared to the related quinoline scaffold KD2. This differentiation is critical for developing high-specificity PET tracers for imaging CB2 expression in neuroinflammatory diseases [1].

CB2 Cannabinoid Receptor PET Tracer Development Neuroinflammation

Axl Kinase Inhibition Potency: Derivative 9im vs. 403 Wild-Type Kinases

The 4-oxo-1,4-dihydroquinoline-3-carboxamide derivative 9im demonstrates potent and selective Axl kinase inhibition. A direct comparison against a broad panel of 403 wild-type kinases confirms its high selectivity, a critical feature for minimizing off-target toxicity in anticancer drug development [1].

Axl Kinase Cancer Metastasis Kinase Selectivity

CFTR Potentiation: VX-770 (Ivacaftor) vs. Quinolinone-3-carboxamide Screening Hit

The 4-oxo-1,4-dihydroquinoline-3-carboxamide derivative VX-770 (ivacaftor) is a potent and orally bioavailable CFTR potentiator that advanced from an initial screening hit to an FDA-approved drug for cystic fibrosis [1]. Its development showcases the scaffold's ability to yield a compound with optimized potency, selectivity, and pharmacokinetic properties suitable for clinical use, a transformation that distinguishes it from the unoptimized core scaffold.

CFTR Potentiator Cystic Fibrosis Drug Discovery

Antimicrobial Activity: Natural Product Isolation vs. Synthetic Gatifloxacin Derivatives

4-Oxo-1,4-dihydroquinoline-3-carboxamide, isolated as a natural product from Nocardiopsis terrae YIM 90022, exhibits antimicrobial activity against certain plant pathogens [1]. This natural origin provides a distinct point of differentiation from synthetic fluoroquinolone derivatives like gatifloxacin, where the 3-carboxamide modification alters the biological profile [2].

Antimicrobial Natural Product Plant Pathogens

High-Value Application Scenarios for 4-Oxo-1,4-dihydroquinoline-3-carboxamide and Its Derivatives


Development of Highly Selective CB2 Receptor PET Tracers for Neuroinflammation Imaging

Leveraging the 4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold, as demonstrated by derivative RS-016, to develop positron emission tomography (PET) tracers with >10,000-fold selectivity for the CB2 receptor over CB1 [1]. This high selectivity is essential for accurately imaging CB2 expression in neuroinflammatory conditions such as multiple sclerosis, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS), where off-target CB1 binding would obscure the signal. The scaffold's amenability to radiolabeling with carbon-11 further supports its use in this application.

Discovery of Potent and Selective Axl Kinase Inhibitors for Antimetastatic Therapy

Utilizing the 4-oxo-1,4-dihydroquinoline-3-carboxamide core to design Axl kinase inhibitors, such as compound 9im, that exhibit nanomolar binding affinity (Kd = 2.7 nM) and functional inhibition (IC50 = 4.0 nM) [2]. The scaffold's inherent selectivity for Axl over a broad panel of 403 wild-type kinases makes it a valuable starting point for developing targeted therapies against metastatic cancers where Axl signaling drives epithelial-mesenchymal transition (EMT) and tumor invasion. The demonstrated in vivo efficacy in a hepatic metastasis model underscores its translational potential.

Synthesis of CFTR Modulators for Cystic Fibrosis Research

Employing the 4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold as a validated starting point for iterative medicinal chemistry optimization to discover novel CFTR potentiators [3]. The success of VX-770 (ivacaftor), an FDA-approved drug for cystic fibrosis, establishes this scaffold as a proven framework for achieving the potency, oral bioavailability, and safety profile required for clinical development. This application is particularly relevant for academic and industrial groups seeking to develop next-generation CFTR modulators targeting specific mutations or addressing limitations of current therapies.

Exploration of Natural Product-Derived Antimicrobials for Agricultural Applications

Investigating the natural product 4-oxo-1,4-dihydroquinoline-3-carboxamide isolated from Nocardiopsis terrae for its antimicrobial properties against plant pathogens [4]. Unlike synthetic fluoroquinolone antibiotics, this naturally occurring quinoline alkaloid offers a unique chemical scaffold and potential for developing novel, environmentally benign agricultural biocontrol agents. Its first-time isolation from a natural source also opens avenues for biosynthetic pathway engineering and discovery of related bioactive congeners.

Quote Request

Request a Quote for 4-Oxo-1,4-dihydroquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.